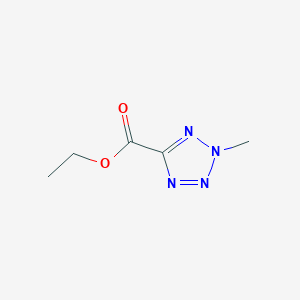
Ethyl-2-Methyl-2H-Tetrazol-5-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methyl-2H-tetrazole-5-carboxylate is a derivative of tetrazole, a five-membered heterocyclic compound containing four nitrogen atoms. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-methyl-2H-tetrazole-5-carboxylate has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-2H-tetrazole-5-carboxylate can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitriles with sodium azide in the presence of a catalyst . The reaction typically occurs in an aromatic solvent under reflux conditions. Another method involves the use of acetic acid and tert-butyl alcohol as solvents .
Industrial Production Methods
Industrial production of ethyl 2-methyl-2H-tetrazole-5-carboxylate often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields . The use of non-toxic reagents and easy extraction methods are also preferred to ensure cost-effectiveness and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-methyl-2H-tetrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Participates in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and alcohols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, which can be further utilized in different applications .
Wirkmechanismus
The mechanism of action of ethyl 2-methyl-2H-tetrazole-5-carboxylate involves its ability to mimic carboxylic acids, allowing it to interact with biological targets similarly . The tetrazole ring can stabilize negative charges through delocalization, making it an effective ligand for metal ions and a versatile component in drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl Tetrazole: Similar in structure but lacks the ethyl ester group.
Tetrazole-5-carboxylate: Similar but without the 2-methyl substitution.
Uniqueness
Ethyl 2-methyl-2H-tetrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions .
Eigenschaften
IUPAC Name |
ethyl 2-methyltetrazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-3-11-5(10)4-6-8-9(2)7-4/h3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYUKSXHYURGOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(N=N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














